molecular formula C11H14N2 B13214167 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane

1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane

Cat. No.: B13214167
M. Wt: 174.24 g/mol
InChI Key: DLATYZOPBAWRGB-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane is a compound that belongs to the class of spirocyclic amines. This compound is characterized by a spiro[3.3]heptane core structure, which is fused with a pyridine ring at the 3-position. The unique spirocyclic structure imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane can be achieved through several synthetic routes. One common method involves the reaction of pyridine-3-carbaldehyde with a suitable amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an acid catalyst.

Another approach involves the cyclization of a suitable precursor, such as a pyridine-3-yl-substituted amine, using a Lewis acid catalyst like boron trifluoride etherate. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding pockets of target proteins, modulating their activity. For example, incorporation of this core into anesthetic drugs has shown high activity by interacting with ion channels or neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane is unique due to its combination of a spirocyclic core with a pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold in drug design and other scientific research applications.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-pyridin-3-yl-2-azaspiro[3.3]heptane

InChI

InChI=1S/C11H14N2/c1-3-9(7-12-6-1)10-11(8-13-10)4-2-5-11/h1,3,6-7,10,13H,2,4-5,8H2

InChI Key

DLATYZOPBAWRGB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNC2C3=CN=CC=C3

Origin of Product

United States

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